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Compound of Interest

1,4-Dicyano-2-
Compound Name: ,
(trifluoromethoxy)benzene

Cat. No.: B062900

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Dicyano-2-
(trifluoromethoxy)benzene, a fluorinated aromatic compound of increasing interest in
medicinal chemistry and materials science. This document details its chemical properties,
provides a list of known synonyms, and outlines a general synthetic approach.

Chemical Identity and Synonyms

Systematic Name: 1,4-Dicyano-2-(trifluoromethoxy)benzene
CAS Number: 175278-16-7

This compound is also known by several other names, which are crucial for comprehensive
literature and database searches.

Synonyms:
o 2-(Trifluoromethoxy)terephthalonitrile

e 2-(Trifluoromethoxy)benzene-1,4-dicarbonitrile

Physicochemical Properties
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A summary of the key physical and chemical properties of 1,4-Dicyano-2-
(trifluoromethoxy)benzene is presented in the table below. These properties are essential for
its handling, storage, and application in experimental settings.

Property Value
Molecular Formula CoH3F3N20
Molecular Weight 212.13 g/mol
Melting Point 79 °C
Boiling Point 282 °C
Density 1.42 g/cm3
Flash Point 125 °C

The Role of the Trifluoromethoxy Group in Drug
Design

The trifluoromethoxy (-OCF3) group is a valuable substituent in modern drug design due to its
unique electronic properties and metabolic stability.[1] It is a strong electron-withdrawing group,
which can significantly influence the acidity or basicity of nearby functional groups, thereby
affecting a molecule's interaction with its biological target.[2] Furthermore, the trifluoromethoxy
group is highly lipophilic, which can enhance a drug candidate's ability to cross cell membranes
and improve its pharmacokinetic profile.[3] Its resistance to metabolic degradation often leads
to a longer half-life in the body.[2] Benzonitrile derivatives, in general, are versatile
intermediates in the synthesis of a wide range of biologically active molecules.[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1,4-Dicyano-2-
(trifluoromethoxy)benzene is not readily available in the public domain, a general synthetic
strategy can be inferred from related preparations of fluorinated benzonitrile derivatives. The
following represents a plausible, generalized approach.

General Synthetic Protocol for 4-Halophenoxy-2-trifluoromethyl Benzonitriles:

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b062900?utm_src=pdf-body
https://www.benchchem.com/product/b062900?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40733275/
https://www.nbinno.com/article/pharmaceutical-intermediates/benzonitrile-derivatives-organic-synthesis
https://www.smolecule.com/products/s13956285
https://www.nbinno.com/article/pharmaceutical-intermediates/benzonitrile-derivatives-organic-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/benzonitrile-derivatives-organic-synthesis
https://www.benchchem.com/product/b062900?utm_src=pdf-body
https://www.benchchem.com/product/b062900?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This procedure is adapted from a general method for the synthesis of related compounds and
should be optimized for the specific synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene.

Step 1: Nucleophilic Aromatic Substitution

A suitable starting material, such as a dihalo- or nitro-substituted benzene derivative, would
undergo a nucleophilic aromatic substitution reaction with a source of the trifluoromethoxy

group.

e Reaction: A di-substituted benzene (e.g., 2,5-dichlorobenzonitrile) is reacted with a
trifluoromethoxide source (e.g., potassium trifluoromethoxide) in a suitable polar aprotic
solvent (e.g., DMF, NMP).

o Conditions: The reaction is typically carried out at an elevated temperature, and the progress
is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC)
or gas chromatography-mass spectrometry (GC-MS).

o Work-up: Upon completion, the reaction mixture is cooled and partitioned between an
organic solvent and water. The organic layer is washed, dried, and concentrated under
reduced pressure. The crude product is then purified by column chromatography or
recrystallization.

Step 2: Cyanation

If the starting material does not already contain two cyano groups, a cyanation reaction would
be necessary. The Rosenmund-von Braun reaction is a classic method for this transformation.

o Reaction: The trifluoromethoxy-substituted aryl halide is reacted with a cyanide source, such
as copper(l) cyanide, in a high-boiling polar solvent like DMF or NMP.

o Conditions: The reaction typically requires high temperatures (150-200 °C) and is carried out
under an inert atmosphere.

o Work-up: After cooling, the reaction mixture is treated with a solution of ferric chloride and
hydrochloric acid to decompose the copper complexes. The product is then extracted into an
organic solvent, washed, dried, and purified.
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Logical Workflow for Synthesis

The synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene can be conceptualized as a multi-
step process starting from a readily available benzene derivative. The following diagram
illustrates a logical workflow for its preparation.
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'
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'
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1,4-Dicyano-2-(trifluoromethoxy)benzene
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Caption: A logical workflow for the synthesis of 1,4-Dicyano-2-(trifluoromethoxy)benzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:
Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

2. nbinno.com [nbinno.com]

3. Buy 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile [smolecule.com]

To cite this document: BenchChem. [In-Depth Technical Guide: 1,4-Dicyano-2-
(trifluoromethoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b062900#synonyms-for-1-4-dicyano-2-
trifluoromethoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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